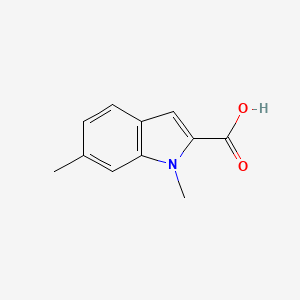

1,6-dimethyl-1H-indole-2-carboxylic acid

説明

1,6-dimethyl-1H-indole-2-carboxylic acid is a distinct molecule within the broader family of indole (B1671886) derivatives. Its chemical identity is rooted in the fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, a characteristic feature of all indoles, but is further distinguished by methyl groups at the 1 and 6 positions and a carboxylic acid group at the 2-position. These substitutions are not merely incidental; they profoundly influence the molecule's electronic properties, steric profile, and potential biological interactions. The following sections will deconstruct the significance of its core structure and functional groups before delving into the specific academic inquiries it has attracted.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 893730-44-4 nih.gov |

| Molecular Formula | C₁₁H₁₁NO₂ nih.gov |

| Molecular Weight | 189.21 g/mol nih.gov |

| InChI Key | UOYQRVMRLSQCON-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2C)C(=O)O |

| Physical Form | Solid |

The indole nucleus is a cornerstone of organic and medicinal chemistry, celebrated for its prevalence in nature and its remarkable versatility as a synthetic building block. This bicyclic aromatic heterocycle is the structural foundation for a vast array of biologically active compounds. In the realm of natural products, the indole motif is famously present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. Its presence in these fundamental biological molecules underscores its evolutionary selection as a privileged scaffold for molecular interactions.

In chemical biology, the indole ring's unique electronic characteristics, including its electron-rich nature, allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition processes at the active sites of enzymes and receptors. This capacity for interaction has made indole derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases. The indole scaffold is a common feature in many approved drugs, highlighting its significance in pharmaceutical research and development.

The incorporation of a carboxylic acid group onto an indole ring, as seen in this compound, introduces a critical functional handle that significantly modulates the molecule's properties and reactivity. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which can dramatically influence a molecule's solubility, crystal packing, and, most importantly, its interaction with biological targets.

From a chemical synthesis perspective, the carboxylic acid group is highly versatile. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse library of derivatives. This derivatization is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the conversion of the carboxylic acid to an amide is a key step in the synthesis of many biologically active indole-2-carboxamides. nih.gov

In the context of drug design, the anionic character of the carboxylate group at physiological pH can facilitate strong ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in the binding pockets of proteins. This has been a key interaction in the design of various enzyme inhibitors and receptor antagonists. Furthermore, the carboxylic acid functionality can act as a metal-chelating group, a property that has been exploited in the design of inhibitors for metalloenzymes, such as HIV-1 integrase. nih.govrsc.org

While extensive academic literature specifically focused on this compound is not widely available, its structural motifs are represented in targeted research endeavors, particularly in the exploration of enzyme inhibitors. The academic interest in this compound and its close derivatives can be understood through the lens of structure-activity relationship (SAR) studies, where systematic modifications of a core scaffold are performed to optimize biological activity.

A notable example of the academic interest in a derivative of this compound comes from a study on dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se These enzymes are of significant interest in cancer immunotherapy as they are involved in suppressing the host's immune response to tumors. In this study, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity.

One of the synthesized compounds was 4-((3-Chloro-4-fluorophenyl)amino)-1,6-dimethyl-1H-indole-2-carboxylic acid. sci-hub.se This derivative, which incorporates the this compound scaffold, was tested for its ability to inhibit IDO1 and TDO. The research provided valuable insights into the SAR of this class of compounds, demonstrating how substitutions on the indole ring influence their inhibitory potency. The findings from this study are summarized in the table below.

Table 2: Research Findings on a Derivative of this compound

| Compound | Target Enzyme(s) | Biological Activity (IC₅₀) | Key Findings | Reference |

| 4-((3-Chloro-4-fluorophenyl)amino)-1,6-dimethyl-1H-indole-2-carboxylic acid | IDO1 and TDO | Not explicitly stated for this specific derivative in the provided abstract, but the study focused on identifying potent dual inhibitors with IC₅₀ values in the low micromolar range. | The study explored the impact of various substituents on the indole-2-carboxylic acid scaffold to develop dual inhibitors of IDO1 and TDO for cancer immunotherapy. The synthesis and evaluation of this derivative contributed to the overall understanding of the structure-activity relationship. | sci-hub.se |

This research highlights the academic interest in utilizing the this compound framework as a building block for the rational design of targeted therapeutic agents. The methyl groups at the 1 and 6 positions, combined with the carboxylic acid at the 2-position, provide a unique chemical space for further exploration and optimization in medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

1,6-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQRVMRLSQCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406460 | |

| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893730-44-4 | |

| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1,6 Dimethyl 1h Indole 2 Carboxylic Acid

Reactivity of the Indole (B1671886) Nucleus in 1,6-dimethyl-1H-indole-2-carboxylic acid

The indole ring system is inherently nucleophilic and prone to electrophilic attack. The substituents on this compound modulate this reactivity, influencing both the rate and regioselectivity of reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate or σ-complex). ic.ac.uklibretexts.org In the case of this compound, the directing effects of the substituents must be considered.

N-1 Methyl Group: This is an electron-donating group that increases the electron density of the pyrrole (B145914) ring, further activating it towards electrophilic attack.

C-6 Methyl Group: This alkyl group is an ortho-, para-directing activator on the benzene (B151609) portion of the indole nucleus. It enhances the nucleophilicity of the C-5 and C-7 positions.

C-2 Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Its presence at C-2 makes substitution at the adjacent C-3 position electronically less favorable than in an unsubstituted indole, but C-3 remains the most reactive site on the pyrrole ring.

The primary site for electrophilic substitution remains the C-3 position. However, under forcing conditions or with specific reagents, substitution may occur on the benzene ring, influenced by the C-6 methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Position of Attack | Influencing Factors |

|---|---|---|---|

| Nitration | NO₂+ | C-3 | Strong activation from N-1 and high intrinsic reactivity of C-3. |

| Halogenation | Br⁺, Cl⁺ | C-3 | High nucleophilicity of the C-3 position. |

| Friedel-Crafts Acylation | RCO⁺ | C-3 | Often proceeds readily on the activated pyrrole ring. acs.org |

| Sulfonation | SO₃ | C-3 | Reversible reaction, kinetically favored at C-3. |

This table is based on general principles of indole reactivity; specific experimental outcomes may vary.

The carboxylic acid group is susceptible to nucleophilic acyl substitution, a class of reactions that involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group (in this case, derived from the -OH group). researchgate.net These reactions are fundamental for converting the carboxylic acid into other functional groups like esters, amides, and acyl halides. researchgate.net To facilitate these transformations, the hydroxyl group, which is a poor leaving group, is typically activated. libretexts.org

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. pressbooks.pub

Amidation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for example, by converting it into an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with an amine. pressbooks.publibretexts.org

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. libretexts.orglibretexts.org This intermediate is a key precursor for the synthesis of esters and amides under mild conditions.

Carboxylic Acid Functional Group Transformations

Beyond nucleophilic substitution, the carboxylic acid group can undergo several other important transformations.

The removal of the carboxylic acid group to release carbon dioxide is a significant transformation. Indole-2-carboxylic acids can be decarboxylated, although the conditions can be more demanding than for indole-3-carboxylic acids. researchgate.net Heating the acid above its melting point can induce thermal decarboxylation. researchgate.net

More controlled methods have been developed using catalysts. For instance, copper-catalyzed decarboxylation is a common method for indole-2-carboxylic acids. organic-chemistry.org This can be performed in the presence of other reagents to achieve a decarboxylative coupling, such as N-arylation where the indole is directly linked to an aryl halide. organic-chemistry.org Other methods may involve dissolving the compound in a high-boiling point aprotic polar solvent like N,N-dimethylformamide and heating, sometimes with an organic acid or a silver catalyst to facilitate the reaction. google.com

Table 2: Representative Conditions for Decarboxylation of Indole-2-Carboxylic Acids

| Method | Catalyst / Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Thermal | None | None / High-boiling solvent | > Melting Point | Decarboxylated Indole |

| Copper-Catalyzed | Cu₂O, Cu(I) salts | NMP, DMF | 120-160 °C | Decarboxylated Indole |

| Decarboxylative Coupling | Cu₂O / Aryl Halide | NMP | 160 °C | N-Aryl Indole organic-chemistry.org |

| Silver-Catalyzed | Silver Carbonate | DMSO | 140 °C | Decarboxylated Indole google.com |

NMP: N-methylpyrrolidone; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide. Conditions are based on general procedures for related compounds. organic-chemistry.orggoogle.com

The oxidation and reduction of this compound can target either the indole nucleus or the carboxylic acid group, depending on the reagents and conditions employed.

Reduction: The carboxylic acid is the more readily reduced functional group under standard conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (1,6-dimethyl-1H-indol-2-yl)methanol. Catalytic hydrogenation under harsh conditions can lead to the reduction of the indole ring to an indoline, though the carboxylic acid may also be reduced simultaneously. clockss.org

Oxidation: The indole nucleus is electron-rich and susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to oxidative cleavage of the pyrrole ring. Therefore, selective oxidation of other parts of the molecule without affecting the indole core requires carefully chosen, milder reagents. The oxidation of the carboxylic acid group itself is not a typical transformation.

Advanced Chemical Transformations and Derivatizations for Structural Diversification

The structure of this compound serves as a template for generating a library of more complex molecules. Advanced transformations often utilize the reactivity of both the indole nucleus and the carboxylic acid group.

One powerful strategy involves Friedel-Crafts acylation at the C-3 position of the indole ring. acs.org This introduces a ketone functionality which can then be further manipulated. For example, reduction of the ketone (e.g., using triethylsilane) can yield a C-3 alkylated indole. acs.org This sequence, combined with transformations of the C-2 carboxylic acid group, allows for extensive structural diversification.

Another advanced method is the catalytic addition of the carboxylic acid O-H bond across an alkyne, a hydro-oxycarbonylation reaction. This can be catalyzed by transition metals like ruthenium or gold to generate enol esters, which are versatile synthetic intermediates. mdpi.com Furthermore, as mentioned, copper-catalyzed decarboxylative coupling reactions allow for the formation of C-N bonds, linking the indole nitrogen to various aryl or vinyl groups. organic-chemistry.org

Table 3: Strategies for Structural Diversification

| Reaction Type | Position(s) Involved | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C-3 Acylation/Alkylation | C-3, C-2 | 1. Acyl chloride, Lewis Acid2. Et₃SiH, TFA3. Amide coupling | C-3 alkylated indole-2-carboxamide acs.org |

| Decarboxylative N-Arylation | N-1, C-2 | Aryl halide, Cu₂O, Base | N-1 arylated 1,6-dimethylindole organic-chemistry.org |

| Addition to Alkynes | C-2 (COOH) | Alkyne, Ru or Au catalyst | Indole-2-carboxylate (B1230498) enol ester mdpi.com |

Et₃SiH: Triethylsilane; TFA: Trifluoroacetic acid. These strategies are based on established reactivity for indole-2-carboxylates.

Investigation of C-H Activation and Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The indole scaffold, a common motif in pharmaceuticals and natural products, has been a significant focus of C-H activation research. In the context of this compound, the indole ring presents several C-H bonds that could potentially be targeted for functionalization.

Palladium-catalyzed reactions are at the forefront of C-H activation chemistry. nih.govbeilstein-journals.org The regioselectivity of these reactions on the indole ring is often controlled by the presence and nature of directing groups. For indole derivatives, functionalization can be directed to various positions, including C2, C3, C4, and C7. In the case of this compound, the carboxylic acid group at the C2 position can act as a directing group, potentially facilitating C-H activation at the adjacent C3 position. However, the existing substitution at C2 might sterically hinder this approach.

Alternatively, the N-methyl group, while not a classical directing group, influences the electronic properties of the indole ring. The primary sites for electrophilic attack on the indole nucleus are typically C3, followed by C2, C5, and C7. Palladium-catalyzed C-H functionalization often proceeds via an electrophilic palladation mechanism, suggesting that the inherent reactivity of the indole ring will play a crucial role. nih.gov

Research on related indole-2-carboxylic acids has demonstrated the feasibility of palladium-catalyzed decarboxylative coupling reactions. These reactions proceed via the activation of C-H bonds and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the coupling of indole-2-carboxylic acids with various partners can be achieved, although specific examples with the 1,6-dimethyl substitution pattern are not extensively documented in the literature.

A hypothetical palladium-catalyzed C-H activation/coupling reaction of this compound with an aryl halide (Ar-X) is depicted below. The reaction would likely be sensitive to the choice of catalyst, ligand, oxidant, and reaction conditions.

| Reactant | Coupling Partner | Catalyst | Potential Product |

| This compound | Aryl Halide | Pd(OAc)₂ | Arylated indole derivative |

| This compound | Alkene | PdCl₂(MeCN)₂ | Alkenylated indole derivative |

The outcomes of such reactions would need to be determined empirically, with careful consideration of the directing effects of the N-methyl and C2-carboxylic acid groups, as well as the inherent reactivity of the indole C-H bonds.

Synthesis of Hydrazone Derivatives from Indole-2-carboxylic Acids

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, which are known for their diverse biological activities. The synthesis of hydrazone derivatives from carboxylic acids typically proceeds through an intermediate carbohydrazide. For this compound, the synthesis of its corresponding hydrazones would likely follow a two-step sequence.

Step 1: Synthesis of 1,6-dimethyl-1H-indole-2-carbohydrazide

The first step involves the conversion of the carboxylic acid to the corresponding carbohydrazide. This transformation is commonly achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

A general procedure would involve refluxing the ethyl or methyl ester of this compound with an excess of hydrazine hydrate in a suitable solvent such as ethanol. researchgate.net The desired 1,6-dimethyl-1H-indole-2-carbohydrazide would then be isolated upon cooling and crystallization.

Alternatively, direct coupling of this compound with hydrazine can be accomplished using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com This method avoids the need for the initial esterification step. mdpi.com

| Starting Material | Reagent(s) | Intermediate Product |

| This compound | 1. SOCl₂ or H⁺/EtOH2. N₂H₄·H₂O | 1,6-dimethyl-1H-indole-2-carbohydrazide |

| This compound | N₂H₄·H₂O, EDCI | 1,6-dimethyl-1H-indole-2-carbohydrazide |

Step 2: Synthesis of Hydrazone Derivatives

The resulting 1,6-dimethyl-1H-indole-2-carbohydrazide can then be readily converted to a variety of hydrazone derivatives through condensation with a range of aldehydes and ketones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. researchgate.net

The reaction of 1,6-dimethyl-1H-indole-2-carbohydrazide with a substituted benzaldehyde, for example, would yield the corresponding N'-benzylidene-1,6-dimethyl-1H-indole-2-carbohydrazide. The properties of the final hydrazone can be tuned by varying the substituents on the aldehyde or ketone.

| Intermediate | Reactant | Product Class |

| 1,6-dimethyl-1H-indole-2-carbohydrazide | Aldehyde (R-CHO) | N'-alkylidene/arylidene-1,6-dimethyl-1H-indole-2-carbohydrazide |

| 1,6-dimethyl-1H-indole-2-carbohydrazide | Ketone (R₂C=O) | N'-alkylidene/arylidene-1,6-dimethyl-1H-indole-2-carbohydrazide |

The synthesis of these hydrazone derivatives provides a pathway to novel compounds with potential applications in medicinal chemistry and materials science, building upon the versatile reactivity of the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 1,6 Dimethyl 1h Indole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,6-dimethyl-1H-indole-2-carboxylic acid, a full suite of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity and spatial relationships.

While complete spectral data for this compound is not extensively published, the chemical shifts and coupling constants can be reliably predicted based on the analysis of closely related analogs such as 1-methyl-1H-indole-2-carboxylic acid, 6-methyl-1H-indole-2-carboxylic acid, and the parent indole-2-carboxylic acid. chemicalbook.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton. The proton at the C3 position typically appears as a singlet. The protons on the benzene (B151609) ring (H4, H5, and H7) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene system. The N-methyl and C6-methyl groups will appear as sharp singlets.

The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically downfield. The aromatic and pyrrole (B145914) ring carbons appear in the intermediate region, while the methyl carbons are found in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shift Assignments (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~13.0 | br s | - |

| H4 | ~7.6 | d | J ≈ 8.4 |

| H7 | ~7.4 | s | - |

| H3 | ~7.2 | s | - |

| H5 | ~7.0 | d | J ≈ 8.4 |

| N-CH₃ | ~3.9 | s | - |

| C6-CH₃ | ~2.4 | s | - |

Predicted ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~163 |

| C7a | ~138 |

| C6 | ~134 |

| C2 | ~130 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~121 |

| C7 | ~111 |

| C3 | ~105 |

| N-CH₃ | ~32 |

| C6-CH₃ | ~21 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the aromatic protons H4 and H5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹JCH). It would definitively link the proton signals for H3, H4, H5, H7, and the two methyl groups to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure include:

The N-CH₃ protons to the C2 and C7a carbons.

The C6-CH₃ protons to the C5, C6, and C7 carbons.

The H3 proton to the C2, C3a, and C4 carbons.

The H7 proton to the C5, C6, and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A significant NOE would be expected between the N1-methyl protons and the H7 proton, confirming their spatial proximity.

These combined 2D NMR techniques provide an unambiguous and comprehensive characterization of the molecule's covalent structure and conformation in solution. researchgate.net

Variable-temperature (VT) NMR studies can provide valuable information on dynamic processes within a molecule, such as the rotation around single bonds. nih.govrsc.org For indole (B1671886) derivatives, particularly those with a substituent at the C2 position like a carboxylic acid, there can be restricted rotation around the C2-COOH bond.

This restricted rotation can lead to the existence of different conformers that may interconvert at a rate that is slow on the NMR timescale at lower temperatures. By recording NMR spectra at different temperatures, one could potentially observe the broadening and eventual coalescence of signals as the temperature is raised, or the sharpening into distinct signals for each conformer as the temperature is lowered. sci-hub.ru This analysis allows for the determination of the energy barrier to rotation and the relative populations of the conformers. While specific VT-NMR studies on this compound have not been reported, this technique remains a powerful tool for probing the conformational dynamics applicable to this class of compounds.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of analogous structures like indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid allows for a robust prediction of its solid-state behavior. mdpi.comresearchgate.net

The most dominant intermolecular interaction for carboxylic acids is the formation of strong hydrogen bonds between the carboxylic acid groups (O-H···O). This typically leads to the formation of centrosymmetric cyclic dimers, a common and highly stable motif. mdpi.com

Typical Hydrogen Bond Parameters in Indole-2-Carboxylic Acid Analogs

| Interaction Type | Donor-Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Carboxylic Acid Dimer | O-H···O | 2.6 - 2.7 | 170 - 180 | mdpi.com |

| Indole NH to Carbonyl | N-H···O | 2.8 - 3.0 | 160 - 175 | researchgate.netnih.gov |

Note: The N-H···O interaction is not possible for this compound.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. This phenomenon is well-documented for indole-2-carboxylic acid derivatives. mdpi.com

For instance, 5-methoxy-1H-indole-2-carboxylic acid has been shown to exist in at least two different polymorphic forms. mdpi.com The difference between these forms lies in their hydrogen bonding networks. One polymorph forms ribbons connected by O–H···O and N–H···O bonds, while a second polymorph features cyclic dimers formed via double O–H···O hydrogen bonds. mdpi.com These variations in intermolecular interactions lead to distinct crystal packing and, consequently, different solid-state properties.

Given that this compound possesses a hydrogen bond-donating carboxylic acid group, it is plausible that it could also exhibit polymorphism, with different crystal forms arising from subtle variations in packing and weak intermolecular forces.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive technique for identifying the functional groups and characterizing the structural features of a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecular vibrations of this compound, a unique spectral fingerprint is obtained.

Infrared (IR) Spectroscopy Analysis of Characteristic Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a detailed fingerprint of the functional groups present. For this compound, the key vibrational modes are associated with the carboxylic acid group, the indole ring, and the methyl substituents.

The analysis of its IR spectrum reveals several characteristic absorption bands:

O-H Stretching: The carboxylic acid group exhibits a very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids form in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the N-methyl and C6-methyl groups are observed as distinct absorptions in the 2950-2850 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically appearing around 1700-1680 cm⁻¹. The exact position is influenced by the electronic effects of the indole ring and the presence of intermolecular hydrogen bonding. For related indole-2-carboxylic acids, this peak has been observed near 1695 cm⁻¹. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system give rise to several medium to strong bands in the 1620-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group, which are coupled and appear in the 1440-1200 cm⁻¹ region. An out-of-plane O-H bend is also typically observed as a broad band around 920 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds. mdpi.comnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretching | Indole Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretching | Methyl Groups | 2950 - 2850 | Medium |

| C=O Stretching | Carboxylic Acid | 1700 - 1680 | Strong, Sharp |

| C=C Stretching | Indole Ring | 1620 - 1450 | Medium to Strong |

| C-O Stretching / O-H In-plane Bending | Carboxylic Acid | 1440 - 1200 | Medium, Broad |

| O-H Out-of-plane Bending | Carboxylic Acid | ~920 | Medium, Broad |

Raman Spectroscopy Studies (referencing general indole-2-carboxylic acids)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly useful for identifying vibrations of non-polar bonds and symmetric systems.

For indole-2-carboxylic acids, Raman spectra are dominated by vibrations of the aromatic indole ring. researchgate.net Key features generally observed include:

Indole Ring Breathing Modes: Strong Raman bands associated with the collective "breathing" vibrations of the indole ring are typically prominent in the spectrum.

C=C Stretching: The aromatic C=C stretching vibrations, also visible in the IR spectrum, often produce strong and sharp bands in the Raman spectrum, providing clear structural information.

N-H Vibrations: In the parent indole-2-carboxylic acid, the N-H stretching vibration is observed around 3350 cm⁻¹ when involved in hydrogen bonding. researchgate.net In this compound, this band is absent due to N-methylation.

Carboxylic Acid Modes: The C=O stretching vibration of the carboxylic acid group, while strong in the IR, typically gives a weaker band in the Raman spectrum.

Raman spectroscopy is a valuable tool for studying the fundamental vibrations of the indole core and how they are perturbed by substitution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₁H₁₁NO₂), the calculated monoisotopic mass is 189.078978594 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) within an HRMS platform provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a reproducible fingerprint that helps to elucidate the molecule's structure. The primary fragmentation pathways for the molecular ion of this compound ([M]+• at m/z 189) are expected to involve losses from the carboxylic acid group and cleavages within the indole structure.

Key fragmentation pathways for carboxylic acids often include:

Loss of a hydroxyl radical (•OH): This results in the formation of an acylium ion.

Loss of a carboxyl radical (•COOH): This involves cleavage of the bond between the indole ring and the carboxylic acid group.

Decarboxylation (loss of CO₂): A common fragmentation pathway that involves the loss of a neutral carbon dioxide molecule.

Based on the fragmentation of general carboxylic acids and indole derivatives, the following table details the likely key fragments observed in the mass spectrum of this compound. libretexts.orgnist.gov

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment | Description |

| [C₁₁H₁₁NO₂]+• (Molecular Ion) | - | 189.0790 | The intact molecule with one electron removed. |

| [C₁₁H₁₀NO]+ | •OH | 172.0762 | Formation of an acylium ion from the loss of a hydroxyl radical. |

| [C₁₀H₁₁N]+• | CO₂ | 145.0891 | Result of decarboxylation, a common fragmentation for carboxylic acids. |

| [C₁₀H₁₀N]+ | •COOH | 144.0813 | Loss of the entire carboxylic acid group, leaving the 1,6-dimethyl-1H-indole cation. |

This fragmentation data, combined with the accurate mass measurement, provides unequivocal confirmation of the identity and structure of this compound.

Computational Chemistry and Molecular Modeling of 1,6 Dimethyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mongoliajol.info It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 1,6-dimethyl-1H-indole-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its equilibrium geometry. researchgate.netnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt through the rotation of single bonds. The carboxylic acid group relative to the indole (B1671886) ring can rotate, leading to different conformers. Potential energy scans are performed by systematically varying specific dihedral angles to identify the most stable conformer. nih.gov In similar indole-carboxylic acid derivatives, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net

Tautomerism, the interconversion of structural isomers, is also a key consideration. While the 1H-indole tautomer is generally more stable than the 2H-indazole form, computational studies can precisely quantify the energy difference between potential tautomers. nih.gov For the carboxylic acid group, the keto-enol tautomerism is a possibility that can be computationally assessed to confirm the predominance of the carboxylic acid form under various conditions. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| N1-C2 (indole ring) | ~1.38 Å | |

| Bond Angle (°) | O=C-O | ~122° |

| C-O-H | ~108° | |

| N1-C2-C(OOH) | ~125° |

Note: The values in Table 1 are representative examples based on DFT calculations of similar indole carboxylic acid structures and may vary for this compound. researchgate.net

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. tandfonline.comnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated for the optimized molecular structure. mdpi.com These calculated frequencies often show a systematic deviation from experimental results due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation allows for precise assignment of vibrational modes, such as the characteristic stretches of the C=O, O-H, and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the chemical shifts (¹H and ¹³C) of molecules. nih.gov The calculated values are compared against a standard reference (e.g., Tetramethylsilane) and can be correlated with experimental NMR data to validate the structure and assign specific resonances.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the maximum absorption wavelengths (λmax) in its UV-Visible spectrum. researchgate.net These calculations provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3450 | ~3500 | Carboxylic acid hydroxyl group |

| N-H stretch | ~3300 | ~3350 | Indole ring N-H |

| C=O stretch | ~1680 | ~1700 | Carboxylic acid carbonyl group |

| C=C stretch | ~1600 | ~1610 | Aromatic ring stretching |

Note: The data in Table 2 is illustrative. Calculated values are often systematically higher than experimental ones and require scaling. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com

HOMO and LUMO: The HOMO acts as an electron donor, and its energy level correlates with the ionization potential. mdpi.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. mdpi.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability wuxiapptec.com |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Dynamics and Docking Simulations for Interaction Prediction

While quantum calculations describe the intrinsic properties of a single molecule, molecular dynamics and docking are used to simulate its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). jocpr.com This method is crucial in structure-based drug design to identify potential drug candidates. mdpi.com

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is optimized using methods described in section 5.1.1.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. jocpr.com The program samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding free energy. mdpi.com The pose with the best score is considered the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov

Studies on analogous indole-2-carboxamides have shown their potential to bind to various targets, including mycobacterial enzymes and cancer-related kinases, often forming critical hydrogen bonds via the amide or carboxylate group. researchgate.netnih.gov Similar interactions would be expected for this compound.

| Potential Protein Target | PDB ID | Therapeutic Area | Key Interacting Residues (from Analogs) | Type of Interaction |

|---|---|---|---|---|

| PI3Kα | 2RD0 | Oncology | Val851, Ser774 | Hydrogen Bond researchgate.net |

| Aromatase | 3S79 | Oncology | Met374, Ser478 | Hydrogen Bond, Hydrophobic nih.gov |

| Estrogen Receptor-α | 1A52 | Oncology | Arg394, Glu353 | Hydrogen Bond biointerfaceresearch.com |

| MmpL3 Transporter | N/A | Infectious Disease | Hydrophobic pocket residues | Hydrophobic nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. biointerfaceresearch.com This model can then be used to predict the activity of new, unsynthesized analogues.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D properties of molecules. In a CoMFA study:

A dataset of structurally related analogues with known biological activities is selected.

The molecules are aligned based on a common scaffold.

Steric and electrostatic fields around each molecule are calculated on a 3D grid.

Partial Least Squares (PLS) regression is used to build a statistical model correlating the variations in these fields with the changes in biological activity. nih.gov

The resulting CoMFA model is often visualized as 3D contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a steric map might indicate that adding a bulky group in that region would be beneficial, while a red contour in an electrostatic map might suggest that adding a negatively charged group would be favorable. nih.gov By applying QSAR and CoMFA to a series of this compound analogues, researchers could rationally design new derivatives with optimized potency for a specific biological target.

Applications and Research Utility of 1,6 Dimethyl 1h Indole 2 Carboxylic Acid in Organic Synthesis

Role of 1,6-dimethyl-1H-indole-2-carboxylic acid as a Versatile Synthetic Building Block

This compound is a versatile synthetic building block due to the presence of multiple reactive sites that can be selectively functionalized. The indole-2-carboxylic acid scaffold is recognized as a unique and essential moiety for the development of novel compounds. nih.gov The primary functional handles on this molecule are the carboxylic acid group, the activated C3 position, and the N-methyl group which influences the electronic properties of the indole (B1671886) ring.

The carboxylic acid at the C2 position is the most prominent functional group for synthetic transformations. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. eurjchem.comnih.gov This versatility allows for its use in a wide range of coupling reactions. For instance, the conversion to indole-2-carboxamides through reaction with various amines is a common strategy to build molecular diversity and is a key step in the synthesis of many biologically active compounds. nih.govnih.gov

The presence of a methyl group on the indole nitrogen (N1) prevents N-alkylation or N-acylation reactions, thus simplifying synthetic routes by providing a built-in protecting group. This feature directs functionalization to other parts of the molecule. The methyl group at the C6 position on the benzene (B151609) portion of the indole ring influences the molecule's electronic and lipophilic character, which can be crucial for tuning the properties of the final synthetic target. nih.gov

Furthermore, the indole nucleus itself can participate in various reactions. The C3 position, while lacking a proton for typical electrophilic substitution, can be involved in cyclization reactions, especially when the molecule is elaborated with other reactive groups. The indole ring system as a whole can also engage in transition metal-catalyzed cross-coupling reactions, further extending its synthetic utility. nih.gov The strategic placement of substituents in this compound makes it a valuable precursor for creating libraries of complex molecules for various research applications.

Development of Complex Organic Architectures Utilizing the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is not merely a simple aromatic acid but serves as a foundational scaffold for the construction of intricate, multi-ring systems, including those found in biologically active natural products.

A significant application of indole-2-carboxylic acid derivatives is in the synthesis of polycyclic heterocycles where the indole core is fused to other ring systems. This is often achieved through intramolecular cyclization strategies. rsc.org A common approach involves converting the carboxylic acid to a carboxamide and then introducing a reactive group that can undergo a ring-closing reaction with another position on the indole nucleus. rsc.org

For example, indole-2-carboxamides can act as key precursors for accessing fused indole ring systems through both intramolecular and intermolecular cyclization reactions. rsc.org This strategy is instrumental in building polycyclic frameworks that are common in many bioactive indole molecules.

Another powerful demonstration of the utility of the indole-2-carboxylic acid scaffold is in the synthesis of tricyclic indole structures. A practical synthesis for a series of tricyclic indole-2-carboxylic acids, specifically 1,3,4,5-tetrahydrobenz[cd]indoles, has been developed. nih.gov The key step in this synthesis is an intramolecular cyclization to form the third ring, which highlights the capacity of the indole scaffold to facilitate the construction of complex, fused architectures. nih.gov While this specific example does not start with the 1,6-dimethyl derivative, the underlying chemical principles are broadly applicable to substituted indole-2-carboxylic acids.

| Precursor Type | Reaction Type | Resulting Polycyclic System | Significance |

|---|---|---|---|

| Indole-2-carboxamides | Intramolecular Cyclization | Fused Indole Molecules | Access to frameworks found in bioactive natural products. rsc.org |

| Substituted Indole-2-carboxylic Acids | Intramolecular Heck Reaction / Radical Cyclization | 1,3,4,5-Tetrahydrobenz[cd]indoles | Demonstrates the construction of complex tricyclic systems for pharmaceutical research. nih.gov |

| N-Carboxamide Indoles | Rh-catalyzed C-H activation/[4+1] cyclization | 1H-imidazo[1,5-a]indol-3(2H)-ones | Efficient construction of indole-fused heterocycles with quaternary carbon stereocenters. researchgate.net |

Indole alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activities. nih.gov Consequently, the indole ring is a privileged structure in medicinal chemistry and natural product synthesis. The synthesis of these complex natural molecules and their analogues often relies on the use of pre-functionalized indole building blocks.

Indole-2-carboxylic acid and its derivatives are valuable starting materials in this context. The carboxylic acid group provides a handle for elaboration into more complex side chains or for anchoring the indole unit to other parts of a target molecule. Synthetic strategies towards indole alkaloids frequently involve the careful construction and modification of the indole core, and the versatility of the indole-2-carboxylic acid scaffold makes it an attractive starting point. nih.gov

For instance, the development of synthetic methods for creating indole derivatives is crucial for accessing bioactive molecules. The indole scaffold's ability to be incorporated into larger structures is a key theme in modern organic synthesis. Research has shown that indole-2-carboxylic acid itself can be a starting point for novel HIV-1 integrase inhibitors, which are designed based on the structural motifs of natural products that interact with biological macromolecules. nih.govrsc.org This highlights how this simple building block can be elaborated into complex structures with specific biological functions, mirroring the approach used in natural product synthesis and medicinal chemistry.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Activities for Indole 2 Carboxylic Acid Derivatives

Broad Spectrum of Biological Activities within the Indole-2-carboxylic Acid Class (focusing on mechanisms and SAR, not clinical data)

Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of indole (B1671886) derivatives are of significant interest, and studies have explored the mechanisms by which they scavenge free radicals and mitigate oxidative stress. The indole nucleus itself, particularly the nitrogen atom with its lone pair of electrons, is an active redox center, contributing to the antioxidant capacity of these compounds. nih.gov The delocalization of this electron pair within the aromatic system is crucial for their antioxidant activity. nih.gov

Several mechanisms have been proposed for the radical scavenging activity of indole derivatives, including hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the N-H group of the indole ring can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a resonance-stabilized indolyl radical. nih.gov The SET mechanism involves the transfer of a single electron from the nitrogen atom to the radical, resulting in the formation of a cation radical. nih.gov

Structure-activity relationship studies have revealed that the nature and position of substituents on the indole ring significantly influence the antioxidant activity. For instance, N-substituted indole-2-carboxamides and their ester derivatives have demonstrated potent antioxidant activity against superoxide (B77818) radicals. fabad.org.tr Specifically, N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives have shown excellent reducing power, indicating their capacity to donate electrons. fabad.org.trresearchgate.net Furthermore, all tested ester and amide derivatives of indole-2-carboxylic acid exhibited more potent Fe2+ chelating activity than the standard chelating agent, Ethylenediaminetetraacetic acid (EDTA). fabad.org.trresearchgate.net

Research on C-3 substituted indole derivatives has shown that modifications at this position can modulate antioxidant potential. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position was found to be a highly effective radical scavenger and a reducer of Fe3+ to Fe2+. nih.gov This suggests that the introduction of specific functional groups can enhance the electron-donating and metal-chelating capabilities of the indole scaffold.

The evaluation of arylidene-1H-indole-2-carbohydrazones has indicated that the number and position of hydroxyl groups on the arylidene moiety, as well as the presence of methoxy (B1213986) or 4-(diethylamino) groups, are correlated with good antioxidant activity. unife.it

Table 1: Antioxidant Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound | Antioxidant Assay | Activity | Reference |

|---|---|---|---|

| N-benzyl-1H-indole-2-carboxamide | DPPH radical scavenging, Reducing power | Demonstrated scavenging effect and excellent reducing power | fabad.org.trresearchgate.net |

| N-(4-methoxybenzyl)-1H-indole-2-carboxamide | DPPH radical scavenging, Reducing power | Demonstrated scavenging effect and excellent reducing power | fabad.org.trresearchgate.net |

| Ester and amide derivatives of indole-2-carboxylic acid | Fe2+ chelating activity | More powerful than EDTA | fabad.org.trresearchgate.net |

| C-3 substituted indole derivative with pyrrolidinedithiocarbamate moiety | Radical scavenging, Fe3+-Fe2+ reducing power | Most active among tested derivatives | nih.gov |

Antimicrobial Properties and Structure-Activity Relationships

Indole-2-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is closely linked to their structural features, and SAR studies have provided valuable insights for the design of more potent agents.

A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. lookchem.com Several of these compounds exhibited high inhibitory activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–6.25 μg/mL. lookchem.com Notably, certain derivatives displayed excellent antibacterial activity against K. pneumoniae and E. coli. lookchem.com

In another study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and tested for their antimicrobial properties. fabad.org.trresearchgate.net One of the ester derivatives was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.trresearchgate.net Several other synthesized compounds also demonstrated noticeable antifungal activities against C. albicans. fabad.org.trresearchgate.net

The indole-2-carboxamide scaffold has been identified as a novel antitubercular agent with activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds are believed to inhibit the mycolic acid biosynthetic pathway, a critical process for the mycobacterial cell envelope. nih.gov Specifically, they are suggested to inhibit the translocation of trehalose-monomycolate to the outer membrane, pointing to Mycobacteria membrane protein large 3 (MmpL3) as a potential target. nih.gov

Furthermore, indole diketopiperazine alkaloids have shown potent antibacterial activity. nih.gov SAR studies on these compounds revealed that specific substitutions can lead to broad-spectrum antimicrobial activity against both bacteria and plant pathogenic fungi. nih.gov Molecular docking studies have suggested that these compounds may exert their antibacterial effect by binding to and inhibiting the FabH protein in E. coli, a key enzyme in fatty acid synthesis. nih.gov

Table 2: Antimicrobial Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 5-substituted indole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | 0.12–6.25 μg/mL | lookchem.com |

| Ester derivative of indole-2-carboxylic acid | E. faecalis, C. albicans | 8 µg/mL against C. albicans | fabad.org.trresearchgate.net |

| Indole-2-carboxamides | Mycobacterium tuberculosis | Active against drug-resistant strains | nih.gov |

| Indole diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 μM | nih.gov |

Other Biologically Relevant Activities Explored in Indole-2-carboxylic Acid Derivatives

Beyond their antioxidant and antimicrobial properties, indole-2-carboxylic acid derivatives have been investigated for a range of other important biological activities.

Antiviral Activity: Indole-2-carboxylic acid has been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com The indole core and the C2 carboxyl group are capable of chelating the two Mg2+ ions within the active site of the integrase enzyme, which is crucial for its inhibitory effect. mdpi.com Further structural modifications, such as the introduction of a long branch at the C3 position of the indole core, have been shown to significantly enhance the inhibitory activity by improving interactions with a hydrophobic cavity near the active site. mdpi.com

Anticancer Activity: A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. researchgate.netnih.gov These studies aim to explore the structure-activity relationships of these compounds as potential anticancer agents.

Anti-inflammatory Activity: Certain fused pyrrole (B145914) derivatives, which can be considered analogs of indole structures, have demonstrated promising in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin (B1671933) and ibuprofen. researchgate.net Molecular docking studies suggest that these compounds may exert their effects by interacting with cyclooxygenase (COX) enzymes. researchgate.net

The diverse biological activities of indole-2-carboxylic acid derivatives underscore the therapeutic potential of this chemical scaffold. Continued exploration of structure-activity relationships and mechanistic studies will be crucial for the development of novel and effective therapeutic agents based on this versatile molecular framework.

Q & A

Q. How can the purity of synthetic 1,6-dimethyl-1H-indole-2-carboxylic acid be validated?

High-performance liquid chromatography (HPLC) is the primary method for purity determination. For example, in commercial samples, purity exceeding 95% is confirmed using reverse-phase HPLC with UV detection at 254 nm, calibrated against analytical standards . Additional validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) can resolve ambiguities in impurity identification.

Q. What synthetic strategies are commonly employed to prepare this compound?

A Fischer indole synthesis approach is typical, starting from substituted phenylhydrazines and carbonyl compounds. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via Vilsmeier–Haack formylation (using POCl₃ and DMF) followed by ester hydrolysis under basic conditions (LiOH in ethanol, 50°C, 2 hours) . Methylation at the 1- and 6-positions can be achieved using alkyl halides under basic catalysis (e.g., Cs₂CO₃ in DMF) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

X-ray crystallography is definitive for confirming the indole core and substituent positions. SHELX software (e.g., SHELXL for refinement) enables high-resolution structure determination, particularly for resolving torsional angles and hydrogen bonding networks . Complementary techniques include /-NMR for functional group analysis and FT-IR for identifying carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization involves solvent polarity, temperature, and catalyst selection. For example, cyclization reactions (e.g., Japp–Klingemann condensation) require polar aprotic solvents like DMF under reflux (110–120°C) to enhance electrophilic substitution . Microwave-assisted synthesis can reduce reaction times by 50–70% while improving yields of thermally sensitive intermediates . Kinetic studies using HPLC-MS monitoring are recommended to identify rate-limiting steps .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include twinning, weak diffraction, and disorder in methyl groups. SHELXD and SHELXE are robust for experimental phasing of small molecules, while SHELXL refinement with TWIN/BASF commands can model twinned data . For disorder, partial occupancy refinement and restraints on bond lengths/angles improve model accuracy. High-resolution data (≤1.0 Å) is critical for resolving methyl group orientations .

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Discrepancies between NMR and MS data (e.g., unexpected molecular ion peaks) require cross-validation. For example, -NMR integration errors due to exchangeable protons (e.g., -COOH) can be mitigated by deuterated DMSO solvent and 2D-COSY/HSQC experiments . Conflicting NOE correlations in NOESY spectra may indicate conformational flexibility, necessitating DFT calculations (e.g., Gaussian09) to model preferred rotamers .

Q. What computational methods are used to predict the reactivity of this compound in drug design?

Density functional theory (DFT) calculations (B3LYP/6-31G* level) predict electrophilic/nucleophilic sites by mapping molecular electrostatic potentials (MEPs). Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., cyclooxygenase-2), while molecular dynamics simulations (AMBER) evaluate stability in aqueous environments .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。